Amorphaquinone

Description

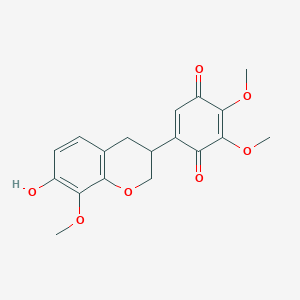

Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5-(7-hydroxy-8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H18O7/c1-22-16-12(19)5-4-9-6-10(8-25-15(9)16)11-7-13(20)17(23-2)18(24-3)14(11)21/h4-5,7,10,19H,6,8H2,1-3H3 |

InChI Key |

PMGNYGMMSWPZPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1OCC(C2)C3=CC(=O)C(=C(C3=O)OC)OC)O |

Synonyms |

amorphaquinone |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies of Amorphaquinone

Natural Sources and Plant Taxonomy of Amorphaquinone-Producing Species

Identification of Amorpha fruticosa as a Primary Source

This compound is primarily isolated from Amorpha fruticosa, a deciduous shrub belonging to the Fabaceae (legume) family. frontiersin.orgnih.gov This plant, commonly known as desert false indigo (B80030) or indigobush, is a rich source of various secondary metabolites, including rotenoids, isoflavones, and prenylated flavonoids. nih.govnih.gov The presence of this compound in Amorpha fruticosa was identified through phytochemical studies aimed at characterizing the chemical constituents of the plant. frontiersin.orgnih.gov Specifically, it has been isolated from the root of the plant. frontiersin.orgnih.gov Besides Amorpha fruticosa, this compound has also been found in other plants of the Fabaceae family, such as Apoplanesia paniculata and Abrus schimperi. nih.govnih.gov

Distribution and Ecological Relevance of Amorpha Genus

The genus Amorpha encompasses about 15 species of deciduous shrubs and subshrubs native to North America, with a range extending from Southern Canada to Northern Mexico. usda.govwikipedia.org The highest concentration of species is found in the southeastern United States. kew.org These plants typically inhabit subtropical to cool temperate woodlands, grasslands, and thickets, often thriving in sandy soils, on hillsides, or along streams. kew.org

Amorpha fruticosa, in particular, has a broad distribution and can be found in habitats ranging from wet to dry, with a notable presence in riparian zones. usda.gov It is recognized for its ability to grow aggressively and has been observed to be invasive in some regions outside its native range, including parts of the northeastern and northwestern United States, southeastern Canada, and Europe. wikipedia.orgcabidigitallibrary.org Ecologically, Amorpha species serve as food sources for the larvae of certain Lepidoptera species. wikipedia.org For instance, Schinia lucens feeds exclusively on plants of this genus. wikipedia.org The flowers of Amorpha fruticosa are a valuable nectar source for bees, making it an important plant for honey production. frontiersin.org

Comparative Analysis of this compound Content Across Plant Tissues

The concentration of various chemical compounds, including those related to this compound, varies across different tissues of Amorpha fruticosa. While this compound itself has been specifically isolated from the roots, other related compounds are found in different parts of the plant. frontiersin.orgnih.gov

Phytochemical analyses have revealed the distribution of various classes of compounds within the plant:

Roots: The roots are a confirmed source of this compound. frontiersin.orgnih.gov They also contain other isoflavonoids like formononetin (B1673546) and calycosin, as well as a variety of rotenoids and highly prenylated flavanones. frontiersin.org

Seeds: The seeds are a rich source of rotenoids, including amorphin, and various isoflavones such as afrormosin (B1664409) and daidzein (B1669772). frontiersin.orgscirp.org

Leaves: The leaves contain a diverse array of polyphenols, including rotenoids like tephrosin, and various flavonoids such as vitexin (B1683572) and quercetin. nih.govnih.gov The content of these bioactive compounds in the leaves has been shown to change with the maturity of the plant. nih.gov

Fruits: The fruits contain geranylated isoflavones and daidzein β-sophoroside. frontiersin.org Essential oils extracted from the fruits are primarily composed of sesquiterpene hydrocarbons like δ-cadinene and γ-muurolene. mdpi.com

Bark: The bark has been found to contain several 7-O-β-D-glucopyranosides of isoflavones. frontiersin.org

This differential distribution of compounds highlights the specialized metabolic functions of different plant tissues. uvigo.eslibretexts.org The roots, being the primary site for this compound, are the most relevant tissue for its isolation.

Table 1: Distribution of Key Compound Classes in Amorpha fruticosa

| Plant Part | Primary Compound Classes Found |

|---|---|

| Roots | Isoflavanquinones (this compound), Isoflavonoids, Rotenoids, Prenylated Flavanones |

| Seeds | Rotenoids, Isoflavones, Benzoic Acid Derivatives |

| Leaves | Rotenoids, Flavonoids, Phenolic Acids |

| Fruits | Geranylated Isoflavones, Essential Oils (Sesquiterpenes) |

| Bark | Isoflavone (B191592) Glycosides |

Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources involves a series of extraction and purification steps designed to separate it from a complex mixture of other plant metabolites.

Advanced Chromatographic Separation Methods for Complex Natural Extracts

Chromatography is a fundamental technique for the separation of chemical compounds. bnmv.ac.in For the isolation of natural products like this compound, various chromatographic methods are employed.

Column Chromatography: This is a basic and widely used technique for the initial fractionation of crude plant extracts. cup.edu.cn The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. bnmv.ac.incup.edu.cn

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions obtained from column chromatography to monitor the separation process and identify the fractions containing the target compound. bnmv.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds. nih.gov Preparative HPLC can be used to isolate pure compounds from complex mixtures. scirp.org In the context of Amorpha fruticosa, HPLC has been used to separate various flavonoids and rotenoids. nih.govscirp.org

Centrifugal Preparative TLC (CPTLC): This technique has been successfully used in the bioassay-guided fractionation of plant extracts to isolate this compound. nih.govgoogle.com It offers an alternative to traditional column chromatography for preparative scale separations. google.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption and decomposition of samples. It has been effectively used for the isolation and purification of prenylated phenolics from the fruits of Amorpha fruticosa. nih.gov

Contemporary Approaches in High-Purity this compound Isolation

The isolation of high-purity this compound typically involves a multi-step process that combines several chromatographic techniques.

A general workflow for the isolation of this compound can be described as follows:

Extraction: The plant material (e.g., powdered roots of Amorpha fruticosa) is extracted with a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net This initial extraction yields a crude extract containing a wide range of compounds.

Fractionation: The crude extract is then subjected to a preliminary separation, often using solvent-solvent partitioning or column chromatography. This step aims to separate the compounds into fractions based on their polarity.

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may involve multiple steps of column chromatography with different stationary and mobile phases, followed by preparative HPLC or CPTLC to achieve high purity. nih.govnih.govscirp.org

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Bioassay-guided fractionation is a powerful approach where the separation process is guided by the biological activity of the fractions. nih.govvt.edu This method was used to isolate this compound from Apoplanesia paniculata based on its antiplasmodial activity. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Afrormosin |

| Amorphin |

| This compound |

| Calycosin |

| Daidzein |

| δ-Cadinene |

| Formononetin |

| γ-Muurolene |

| Quercetin |

| Tephrosin |

| Vitexin |

Biosynthesis and Biotransformation Pathways of Amorphaquinone

Elucidation of Isoflavonoid (B1168493) and Quinone Biosynthetic Routes

The formation of amorphaquinone involves the convergence of the well-established isoflavonoid pathway and subsequent oxidative processes that generate the quinone structure. Isoflavonoids are a class of flavonoids predominantly found in leguminous plants, where they play crucial roles in plant defense and signaling. frontiersin.orgresearchgate.net

The biosynthesis of all flavonoids, including isoflavonoids, begins with the general phenylpropanoid pathway. nih.gov The amino acid phenylalanine is converted to 4-coumaroyl-CoA. This intermediate, along with three molecules of malonyl-CoA, serves as the primary substrate for chalcone (B49325) synthase (CHS), the first committed enzyme in the flavonoid pathway. nih.gov

The resulting naringenin (B18129) chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. In legumes, the key step differentiating isoflavonoid synthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. IFS introduces the B-ring at the C-3 position of the flavanone, which is then dehydrated to form an isoflavone, such as daidzein (B1669772) or genistein. frontiersin.org Isoflavones like formononetin (B1673546) have been observed in the roots of Amorpha fruticosa alongside this compound, suggesting they are likely precursors or closely related products in the same metabolic network. researchgate.net

Table 1: Key Precursors in the Proposed this compound Biosynthetic Pathway

| Precursor Molecule | Role in Pathway |

|---|---|

| Phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway. nih.gov |

| 4-Coumaroyl-CoA | Key intermediate derived from phenylalanine. nih.gov |

| Malonyl-CoA | Extender unit that condenses with 4-coumaroyl-CoA. |

| Naringenin | A central flavanone intermediate in flavonoid biosynthesis. researchgate.net |

While the specific enzymes for this compound synthesis have not been isolated and characterized, their functions can be inferred from analogous pathways. frontiersin.org Following the formation of an isoflavone core, a series of enzymatic modifications are required to produce this compound.

The key transformation is the oxidation of the isoflavan (B600510) A-ring to a quinone. This is typically accomplished by hydroxylases, often cytochrome P450 monooxygenases or dioxygenases, which introduce hydroxyl groups onto the aromatic ring. nih.gov Subsequent oxidation of these hydroxyl groups yields the reactive quinone structure. The final steps would likely involve reductases to form the isoflavan backbone from an isoflavone precursor, and methyltransferases to add the methoxy (B1213986) groups present on the final this compound structure. researchgate.net

Table 2: Putative Enzymatic Steps and Biocatalysts

| Enzymatic Step | Putative Enzyme Class | Function |

|---|---|---|

| Chalcone Synthesis | Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA. nih.gov |

| Flavanone Formation | Chalcone Isomerase (CHI) | Isomerizes the chalcone into a flavanone (e.g., naringenin). researchgate.net |

| Isoflavone Synthesis | Isoflavone Synthase (IFS) | A key cytochrome P450 enzyme that forms the isoflavone skeleton. frontiersin.org |

| Isoflavone Reduction | Isoflavone Reductase | Reduces the isoflavone double bond to form an isoflavan. |

| Ring Hydroxylation | Cytochrome P450 Monooxygenase | Adds hydroxyl groups to the A-ring, priming it for oxidation. nih.gov |

| Quinone Formation | Dehydrogenase/Oxidase | Oxidizes the dihydroxylated A-ring to a quinone. |

Post-biosynthetic modifications are crucial for generating the vast chemical diversity of natural products. In Amorpha fruticosa, flavonoids and related compounds are known to undergo extensive modifications, including prenylation, methylation, and esterification. researchgate.netfrontiersin.org

While this compound itself is not prenylated, many other flavonoids and stilbenoids in the same plant are heavily prenylated. researchgate.net This indicates the presence of active prenyltransferase enzymes in the plant's metabolic machinery. These enzymes catalyze the attachment of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP), to the flavonoid scaffold. Methylation, another key modification, is carried out by O-methyltransferases (OMTs) and is responsible for the methoxy groups on the this compound molecule, which can significantly alter its biological activity and stability. researchgate.net

Enzymatic Steps and Key Biocatalysts Involved in this compound Formation

Genetic and Molecular Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often physically clustered together in the genome, allowing for coordinated expression. nih.gov This expression is, in turn, controlled by a network of transcription factors.

In fungi, bacteria, and increasingly shown in plants, genes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org A typical BGC contains genes for the core biosynthetic enzymes, tailoring enzymes (like methyltransferases and hydroxylases), and sometimes transporters and regulatory proteins. nih.gov

Genome mining tools like antiSMASH are used to predict and identify BGCs from genomic data. frontiersin.orgwur.nl To date, a specific BGC responsible for this compound biosynthesis in Amorpha fruticosa has not been reported. However, based on the proposed pathway, such a cluster would be expected to contain genes for an isoflavone synthase (IFS), one or more cytochrome P450s, isoflavone reductases, and O-methyltransferases. The identification of this BGC would be a critical step toward elucidating the complete pathway and enabling its reconstruction in heterologous systems. researchgate.net

The expression of biosynthetic genes is controlled by specific transcription factors (TFs) that bind to promoter regions and activate or repress gene transcription. mdpi.com In the context of flavonoid and isoflavonoid biosynthesis, several families of TFs are known to be key regulators, including MYB, basic helix-loop-helix (bHLH), and WRKY proteins. nih.govmdpi.com

Often, these TFs work together in a combinatorial fashion. For instance, the MBW complex, comprising MYB, bHLH, and WD40 repeat proteins, is a well-known regulator of the anthocyanin and proanthocyanidin (B93508) branches of the flavonoid pathway in many plants. nih.gov It is highly probable that specific MYB or other TFs in Amorpha fruticosa respond to developmental cues or environmental stresses to activate the genes necessary for this compound production in the roots. mdpi.comnih.gov Identifying these specific regulatory factors is essential for understanding how and why the plant produces this unique compound.

Heterologous Expression Systems for Pathway Reconstruction and Production

The reconstruction of biosynthetic pathways in heterologous hosts is a cornerstone of modern synthetic biology and metabolic engineering, offering a powerful strategy for the production of complex natural products like this compound. nih.gov This approach involves transferring the genetic blueprint for a specific metabolic pathway from its native organism, in this case, Amorpha fruticosa, into a more tractable and industrially robust host organism. nih.gov The primary advantage of heterologous expression is the ability to overcome the limitations of the native producer, such as slow growth, low yields, or complex cultivation requirements, by harnessing the well-understood genetics and rapid growth of microbial hosts like Escherichia coli and Saccharomyces cerevisiae (baker's yeast). ebsco.com

The process begins with the identification and isolation of the complete set of genes encoding the enzymes responsible for converting a primary metabolite into this compound. For isoflavonoids, this pathway originates from the general phenylpropanoid pathway. While the specific gene cluster for this compound has not been fully elucidated, it would involve genes for enzymes such as chalcone synthase, chalcone isomerase, isoflavone synthase, and subsequent modifying enzymes (e.g., hydroxylases, methyltransferases, and oxidoreductases) that lead to the final quinone structure.

Once identified, these genes are assembled into an expression cassette or artificial gene cluster. Advanced DNA assembly techniques are employed to construct these pathways for efficient expression in the chosen host. nih.gov The selection of the host system is critical and depends on factors such as the complexity of the enzymes, the need for post-translational modifications, and the potential toxicity of intermediates. nih.gov While E. coli is favored for its rapid growth and simple genetics, S. cerevisiae is often a better choice for plant-derived pathways as it is a eukaryote and can better handle enzymes requiring modification within the endoplasmic reticulum. mdpi.com Successful heterologous expression enables not only the sustainable production of this compound but also provides a platform to study the function of individual biosynthetic enzymes and to engineer the pathway for improved efficiency. nih.gov

Table 1: Comparison of Potential Heterologous Host Systems for this compound Production

| Host Organism | Advantages | Disadvantages | Key Considerations for this compound |

|---|

| Escherichia coli | - Rapid growth rate

Microbial and Enzymatic Biotransformation of this compound and its Precursors

Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, offering a green and highly selective alternative to traditional chemical synthesis. medcraveonline.com This process is particularly valuable for modifying complex molecules like flavonoids and their derivatives. nih.gov Microbial biotransformation leverages the diverse metabolic capabilities of bacteria and fungi to carry out reactions such as hydroxylation, glycosylation, methylation, and reduction with high regio- and stereoselectivity. medcraveonline.comnih.gov

For this compound and its isoflavonoid precursors, biotransformation can be employed in two primary ways: to produce the target molecule from an available precursor or to generate novel derivatives with potentially enhanced biological activities. nih.gov For instance, a precursor isoflavone could be fed to a microbial culture capable of performing the specific oxidation and modification steps required to form the this compound structure. Fungal genera such as Aspergillus and Cunninghamella are well-known for their ability to hydroxylate and modify a wide range of flavonoids. nih.gov

Enzymatic biotransformation offers even greater precision by using purified enzymes to catalyze a single, desired reaction. researchgate.net This avoids the formation of unwanted byproducts that can occur with whole-cell systems. saudijournals.com The key reactions in flavonoid metabolism, such as those catalyzed by hydroxylases, glycosyltransferases, and oxidoreductases, can be harnessed to modify the this compound scaffold or its precursors, providing a powerful tool for generating a library of related compounds for further study. nih.gov

Biocatalytic Modifications for Novel this compound Derivatives

Biocatalysis provides a precise method for the structural modification of this compound to create novel derivatives. By employing specific enzymes, it is possible to introduce new functional groups to the this compound core, which can alter its physicochemical properties and biological activity. nih.gov The main classes of enzymes used for modifying flavonoids and related compounds are hydrolases, transferases, and oxidoreductases. jmb.or.kr

Glycosylation, catalyzed by glycosyltransferases (GTs), is a common modification strategy. Attaching a sugar moiety to the this compound structure could enhance its water solubility and bioavailability. Different GTs can be used to add various sugars at specific positions on the flavonoid backbone. jmb.or.kr Another key modification is hydroxylation, often catalyzed by cytochrome P450 monooxygenases. Introducing additional hydroxyl groups can significantly impact the antioxidant potential and biological interactions of the resulting molecule.

Furthermore, enzymes like laccases or peroxidases could be explored for their ability to catalyze oligomerization or other oxidative reactions, potentially leading to the formation of dimers or other complex structures derived from this compound. The use of lipases in non-aqueous media can also facilitate esterification, attaching fatty acids to hydroxyl groups on the molecule to increase its lipophilicity. These enzymatic approaches allow for the targeted synthesis of new this compound analogs that are difficult to produce through conventional chemical methods. jmb.or.kr

Table 2: Potential Biocatalytic Reactions for Generating Novel this compound Derivatives

| Reaction Type | Enzyme Class | Potential Modification on this compound | Desired Outcome |

|---|---|---|---|

| Glycosylation | Glycosyltransferases (GTs) | Addition of sugar moieties (e.g., glucose, rhamnose) to hydroxyl groups. jmb.or.kr | Increased water solubility, altered bioavailability. jmb.or.kr |

| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of new hydroxyl (-OH) groups on the aromatic rings. nih.gov | Modulation of antioxidant activity, creation of new sites for further functionalization. |

| Methylation | O-Methyltransferases (OMTs) | Addition of a methyl group to a hydroxyl group, forming a methoxy group. nih.gov | Increased metabolic stability, altered receptor binding affinity. |

| Prenylation | Prenyltransferases | Addition of an isoprenyl side-chain to the aromatic core. | Enhanced membrane interaction and potentially increased biological activity. |

| Esterification | Lipases | Acylation of hydroxyl groups with fatty acids. | Increased lipophilicity for improved cell membrane permeability. |

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of a desired compound. ebsco.comwikipedia.org For this compound, the goal would be to engineer a microbial host to enhance the yield, titer, and productivity beyond what is naturally possible. wikipedia.org This involves a systematic analysis of the biosynthetic pathway and the host's central metabolism to identify and overcome production bottlenecks. ebsco.com

A primary strategy is to increase the supply of essential precursors. This compound biosynthesis depends on the availability of L-phenylalanine, which is converted through the phenylpropanoid pathway to form the isoflavonoid skeleton. frontiersin.org Engineering the host's aromatic amino acid pathway to overproduce L-phenylalanine is a critical first step. nih.gov This can be achieved by overexpressing key enzymes in this pathway and removing feedback inhibition mechanisms. nih.gov

Another key strategy is to eliminate competing metabolic pathways that drain precursors away from the desired product. wikipedia.org In a microbial host, numerous native pathways compete for the same central metabolites (e.g., malonyl-CoA and phosphoenolpyruvate) that are required for isoflavonoid production. Deleting the genes for these competing pathways can redirect the metabolic flux towards this compound synthesis. Finally, the expression levels of the this compound biosynthetic genes themselves must be carefully balanced. Overexpressing rate-limiting enzymes in the pathway while ensuring that the entire pathway is expressed in a coordinated manner is crucial for maximizing the final product yield. wikipedia.orgnih.gov

Table 3: Metabolic Engineering Strategies for Enhancing this compound Production

| Strategy | Target Pathway/Enzyme | Rationale |

|---|---|---|

| Increase Precursor Supply | Aromatic Amino Acid Pathway (e.g., DAHP synthase, chorismate mutase) | Boost the intracellular pool of L-phenylalanine, the primary precursor for the phenylpropanoid pathway. nih.gov |

| Increase Precursor Supply | Acetyl-CoA Carboxylase (ACC) | Overexpression of ACC increases the supply of malonyl-CoA, a key building block for the flavonoid skeleton. |

| Block Competing Pathways | Genes for fermentative pathways (e.g., lactate, ethanol (B145695) production) | Deleting these pathways prevents the diversion of carbon away from acetyl-CoA and other key precursors. wikipedia.org |

| Block Competing Pathways | Genes for degradation of pathway intermediates | Prevents the loss of valuable intermediates to native catabolic pathways in the host organism. |

| Optimize Pathway Expression | Rate-limiting enzymes of the isoflavonoid pathway (e.g., Isoflavone Synthase) | Overcoming the slowest steps in the biosynthetic pathway to improve overall flux towards the final product. wikipedia.org |

| Cofactor Engineering | NADPH and ATP regeneration pathways | Ensure a sufficient supply of essential cofactors (NADPH for reductive steps, ATP for enzymatic activations) required by the biosynthetic enzymes. nih.gov |

Chemical Synthesis and Derivatization Strategies for Amorphaquinone

Total Synthesis of Amorphaquinone: Retrosynthetic Analysis and Key Steps

Total synthesis provides an unambiguous structural proof and a renewable source of the compound, independent of its natural availability. epfl.chhawaii.edu The design of such a synthesis begins with retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgnumberanalytics.comdeanfrancispress.com

For this compound, a plausible retrosynthetic analysis would disconnect the isoflavone (B191592) core. Key disconnections would likely target the bond between the B-ring and the heterocyclic C-ring, and the bonds forming the pyranone ring. This suggests a convergent strategy where key fragments are synthesized separately before being joined.

Pioneering Synthetic Routes and Methodological Advancements

While a dedicated, published total synthesis of this compound is not extensively documented, pioneering strategies for the broader class of isoflavonoids are well-established and applicable. Early and foundational methods for constructing the isoflavone skeleton often relied on the oxidative rearrangement of a chalcone (B49325) or the cyclization of a deoxybenzoin (B349326) precursor.

Methodological advancements that could be applied to an this compound synthesis include:

Hypervalent Iodine Reagents: The use of reagents like diacetoxyiodobenzene (B1259982) for the oxidative rearrangement of chalcones to isoflavones offers a metal-free alternative, though yields can be inconsistent. rsc.org

Transition Metal-Catalyzed Couplings: Modern cross-coupling reactions provide powerful tools for forming the crucial aryl-vinyl ether or aryl-aryl bonds central to the isoflavone scaffold.

Direct C-H Functionalization: More recent innovations focus on the direct arylation of quinones with partners like arylboronic acids or arylhydrazines, potentially streamlining the synthesis by avoiding pre-functionalized starting materials. researchgate.net

The evolution of synthetic organic chemistry continues to provide more efficient and selective tools, moving from classical multi-step procedures to more elegant, atom-economical strategies. nih.govstanford.edu

Challenges and Innovations in Complex Quinone Isoflavonoid (B1168493) Synthesis

The synthesis of isoflavone quinones like this compound is complicated by the inherent reactivity of the quinone moiety and the stereochemical complexity of the isoflavan (B600510) core. rsc.orgresearchgate.net

Innovations in catalysis, flow chemistry, and the development of sustainable and environmentally benign synthetic methods are key to overcoming these hurdles. numberanalytics.comalliedacademies.org

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a practical strategy for producing derivatives for structure-activity relationship (SAR) studies. rsc.org Given that this compound can be isolated from the roots of Amorpha fruticosa, it serves as a viable starting point for derivatization. nih.govfrontiersin.orgresearchgate.net

Modification of Naturally Derived this compound

The structure of this compound offers several functional groups amenable to chemical modification. The phenolic hydroxyl group and the ketone functionalities of the quinone ring are primary targets for derivatization. Potential modifications could include:

Etherification or Esterification: Reaction of the phenolic hydroxyl group to produce ethers or esters, which can alter the compound's polarity and hydrogen bonding capacity.

Reactions at the Quinone Moiety: The quinone can undergo addition reactions with various nucleophiles. Reduction of the quinone to the corresponding hydroquinone (B1673460) would provide a different electronic and structural profile.

These types of modifications are standard practice in medicinal chemistry to enhance the biological activity or pharmacokinetic properties of a lead compound. nih.govafjbs.com

Chemoenzymatic Approaches for Analog Generation

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly valuable for transformations that are difficult to achieve with conventional chemistry, such as site-selective and stereoselective reactions under mild conditions. chemrxiv.orgnih.gov

For generating this compound analogs, enzymes could be employed for:

Selective Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at specific, non-activated C-H bonds on the isoflavonoid scaffold, a transformation that is extremely challenging chemically.

Glycosylation: Glycosyltransferases can attach sugar moieties to the phenolic hydroxyl group to create glycosides, which often have altered solubility and bioavailability.

Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic intermediates in a synthetic route, providing access to enantiomerically pure compounds. nih.govnih.gov

By integrating enzymatic steps into a synthetic or semi-synthetic sequence, chemists can access novel analogs that would otherwise be difficult to prepare, streamlining the path to complex molecules. worktribe.com

Development of this compound Analogs and Scaffolds

The core structure of this compound serves as a "scaffold," a central molecular framework upon which a variety of chemical substituents can be built. drugdiscoverytrends.com Developing analogs based on this scaffold is a cornerstone of drug discovery, allowing for a systematic exploration of how structural changes affect biological activity.

The development process involves:

Scaffold Identification: Recognizing the isoflavone quinone core as the key structural motif.

Analog Design: Computationally or conceptually designing new molecules by varying the substituents on the A and B rings and modifying the heterocyclic C ring.

Synthesis: Producing a library of these designed analogs, often using combinatorial chemistry techniques or the semi-synthetic and chemoenzymatic methods described above.

Biological Evaluation: Screening the new compounds to identify those with improved or novel biological activities.

This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and the development of new therapeutic agents from natural product leads. mdpi.commdpi.com

Table of Mentioned Compounds

Rational Design Principles for Structural Diversification

Rational drug design involves making targeted modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR), which describe how specific chemical features of a molecule relate to its biological effects. ashp.org For this compound, diversification strategies focus on several key regions of its molecular architecture. The thoughtful application of bioisosteres—substituents or groups with similar physical or chemical properties to the original moiety—is a central tactic in this process to modulate biological responses. nih.govbaranlab.org

Key design principles include:

Modification of the Quinone Ring: The 1,4-benzoquinone (B44022) ring is a critical pharmacophore. Its electrophilicity and redox potential can be modulated by altering its substituents. Introducing small electron-donating or electron-withdrawing groups can fine-tune its reactivity and interaction with biological targets.

Stereochemistry at the C-3 Position: this compound possesses a chiral center at the C-3 position of the chromane (B1220400) ring. The spatial orientation of the quinone ring relative to the chromane system is critical for target binding. SAR studies on other chiral molecules have shown that different stereoisomers can have dramatically different potencies and even different biological activities. nih.gov Synthesizing and evaluating different stereoisomers is a fundamental design principle.

Bioisosteric Replacement: To enhance properties, functional groups on the this compound scaffold can be replaced with bioisosteres. nih.gov For instance, a hydroxyl group could be replaced by a fluorine atom to block metabolic oxidation or by an amino group to introduce a basic center, potentially altering target interactions and solubility. nih.gov

The following table outlines these rational design strategies as they apply to the this compound scaffold.

| Design Principle | Structural Site of Modification | Example Modification | Scientific Rationale |

|---|---|---|---|

| Modulate Redox Potential | Quinone Ring (C-2' or C-3') | Introduction of a methyl or chloro group | To alter the electron density of the quinone system, potentially enhancing selectivity or reducing off-target reactivity. |

| Alter H-Bonding Capacity | A-Ring (C-7 or C-8) | Replace 7-OH with -OCH3 or -F | To probe the importance of the hydroxyl group as a hydrogen bond donor for target interaction. nih.gov |

| Investigate Stereochemical Impact | C-3 Chiral Center | Synthesis of the enantiomer or diastereomers | To determine the optimal spatial arrangement for biological activity, as receptor binding is often highly stereospecific. nih.gov |

| Bioisosteric Replacement | A-Ring (e.g., 7-OH) | Replacement of hydroxyl group with an amino (NH2) group | To introduce a new hydrogen-bonding pattern and a basic center, which can alter solubility and target interactions. nih.govprinceton.edu |

Synthetic Libraries of this compound-Based Compounds

To systematically explore the structure-activity relationships of this compound, synthetic libraries of related compounds can be generated. Combinatorial chemistry provides a powerful set of techniques to rapidly produce a large number of structurally diverse molecules from a common scaffold. nih.govnih.gov This approach allows for the efficient exploration of the chemical space around the parent natural product to identify derivatives with superior activity or novel therapeutic applications. researchgate.net

The general strategy for creating an this compound-based library involves a multi-step synthetic sequence:

Scaffold Synthesis: A core intermediate that represents the essential isoflavanquinone skeleton is first synthesized. Often, this involves building blocks like chalcones, which can be cyclized to form the flavonoid core. mdpi.com

Diversification: Functional group "handles" are incorporated into the scaffold, allowing for the attachment of various building blocks. For example, a scaffold with a reactive group like a halogen or a free hydroxyl allows for the introduction of a wide array of substituents through reactions like nucleophilic substitution or etherification.

Library Generation: By reacting the core scaffold with a collection of diverse chemical reagents in a systematic manner (e.g., in parallel or using split-and-pool methods), a large library of unique this compound analogs can be created. nih.gov

These libraries enable high-throughput screening to identify "hits"—compounds that exhibit a desired biological effect. The data from screening the library provides comprehensive SAR information, which can guide further optimization. While large-scale library synthesis specifically for this compound is not widely reported, the principles are well-established within the broader field of flavonoid and quinone chemistry. mdpi.commdpi.com

The interactive table below illustrates a hypothetical set of compounds that could be generated in a synthetic library based on the this compound scaffold, showcasing diversification at key positions.

| Compound ID | R1 (at C-7) | R2 (at C-8) | R3 (at C-2') | R4 (at C-3') | Stereochemistry (at C-3) |

|---|---|---|---|---|---|

| This compound (Parent) | -OH | -OCH3 | -OCH3 | -OCH3 | S (natural) |

| AQ-001 | -OCH3 | -OCH3 | -OCH3 | -OCH3 | S |

| AQ-002 | -OH | -OH | -OCH3 | -OCH3 | S |

| AQ-003 | -OH | -OCH3 | -H | -OCH3 | S |

| AQ-004 | -OH | -OCH3 | -OCH3 | -OH | S |

| AQ-005 | -F | -OCH3 | -OCH3 | -OCH3 | S |

| AQ-006 | -OH | -OCH3 | -OCH3 | -OCH3 | R |

| AQ-007 | -NH2 | -OCH3 | -OCH3 | -OCH3 | S |

Preclinical Pharmacological and Biological Activities of Amorphaquinone

Antimicrobial and Antiparasitic Efficacy Studies

Amorphaquinone has demonstrated a range of antimicrobial and antiparasitic properties in preclinical evaluations. mdpi.com It has been isolated from various plant sources, including Abrus schimperi and Apoplanesia paniculata, and subsequently tested against a variety of pathogens. researchgate.netthieme-connect.com

In Vitro Susceptibility Testing Against Bacterial Strains

While studies indicate that this compound possesses antimicrobial properties, specific data on its efficacy against a wide range of bacterial strains is limited in the reviewed literature. mdpi.com One study reported that the related isoflavanquinone, pendulone (B1233549), which was isolated alongside this compound, showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with an IC50 value of 1.44 µg/mL for each. researchgate.netnih.gov However, another report mentioned that this compound itself had weak antibacterial activity against these organisms. researchgate.net The compound is recognized for its effectiveness against MRSA. herbmedpharmacol.com

Evaluation of Antifungal and Antiviral Potential

The available research within the scope of this review did not provide specific details or data tables regarding the in vitro or in vivo evaluation of this compound's antifungal or antiviral potential. While the broader class of compounds to which this compound belongs is known to have these properties, specific studies focusing on this compound were not identified. nih.govfrontiersin.orgnih.govmdpi.com

Antiparasitic Activity in Preclinical Models

This compound has shown notable activity against several parasites, particularly Leishmania donovani and Plasmodium falciparum. researchgate.netacs.org

Bioassay-guided fractionation of an extract from Abrus schimperi identified this compound as a potent antiparasitic agent. researchgate.netnih.gov It displayed significant activity against L. donovani promastigotes. researchgate.netresearchgate.net Further testing revealed its efficacy against both the D6 and W2 strains of P. falciparum, the parasite responsible for malaria. researchgate.netnih.gov Similarly, research on Apoplanesia paniculata also highlighted the antiplasmodial capabilities of this compound. thieme-connect.com

Table 1: In Vitro Antiparasitic Activity of this compound

| Parasite | Strain(s) | Measurement | Result | Reference |

|---|---|---|---|---|

| Leishmania donovani | Promastigotes | IC50 | 0.63 µg/mL | researchgate.netnih.gov |

| Plasmodium falciparum | D6, W2 | IC50 | 5.7 ± 1.5 µM | thieme-connect.com |

| Plasmodium falciparum | D6, W2 | Activity | Showed antiplasmodial activity | researchgate.netnih.gov |

Anti-tumor and Cytotoxic Activities in Cancer Models

The potential of this compound as an anti-cancer agent has been explored through its cytotoxic effects on cancer cells and its ability to inhibit tumor growth in animal models.

In Vitro Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

Studies investigating the cytotoxic properties of this compound have yielded mixed results. One study reported that this compound was non-cytotoxic against five human tumor cell lines. researchgate.net Conversely, another study involving the isolation of this compound from Abrus schimperi noted its cytotoxic activities, although specific IC50 values against the tested cell lines were not detailed for this compound itself. researchgate.net The process of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. frontiersin.orgnih.govnih.gov The induction of apoptosis in cancer cells is a primary goal of many cancer therapies. nih.gov However, specific studies detailing the induction of apoptosis by this compound in specific cancer cell lines were not found in the reviewed literature.

In Vivo Anti-tumorigenic Effects in Non-Human Animal Models

Information regarding the in vivo anti-tumorigenic effects of this compound in non-human animal models is limited. While the related compound pendulone has been noted for its anti-tumor-promoting activity in an in vivo two-stage carcinogenesis test, specific in vivo studies focusing solely on this compound were not prominently available in the searched literature. targetmol.cnchemfaces.cn The use of animal models, such as xenograft models in mice, is a standard preclinical step to evaluate the anti-tumor activity of compounds before they can be considered for human trials. oncotarget.comresearchgate.netmdpi.comresearchgate.netplos.orgdovepress.com

Modulation of Tumor Promotion and Carcinogenesis Pathways

This compound has been investigated for its potential to interfere with the complex signaling networks that drive tumor progression. Research suggests that it may exert its effects by modulating various pathways critical for cancer cell growth, survival, and proliferation. frontiersin.org One of the key mechanisms appears to be the regulation of metabolic pathways that are often hijacked by cancer cells to fuel their rapid growth. frontiersin.org

The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy, is a potential target of this compound. frontiersin.org Activation of AMPK can counteract tumor progression by inhibiting the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria as in most normal cells. frontiersin.org By halting pathways involved in glucose, lipid, and protein metabolism, AMPK can deprive cancer cells of essential energy and nutrients. frontiersin.org

Furthermore, the modulation of signaling pathways such as PI3K/AKT and mTOR, which are frequently overactive in cancer, is another area of interest. frontiersin.orgmdpi.com These pathways are crucial for cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy. nih.gov The ability of compounds to modulate these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Metabolic Regulation and Anti-Diabetic Effects

This compound has demonstrated significant potential in the regulation of metabolic processes, with promising anti-diabetic effects observed in preclinical studies. nih.govnih.gov Its actions appear to be multifactorial, impacting glucose and lipid metabolism, as well as adipogenesis and energy balance. nih.govnih.gov

Impact on Glucose and Lipid Metabolism in Preclinical Models

In preclinical models, this compound has been shown to exert beneficial effects on both glucose and lipid metabolism. nih.govnih.gov Studies have indicated that it can improve insulin (B600854) sensitivity, a key factor in the development of type 2 diabetes. nih.gov One of the proposed mechanisms for this is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.gov By inhibiting PTP1B, this compound may enhance the body's response to insulin, leading to better glucose control.

Furthermore, this compound has been observed to positively influence lipid profiles. Research in animal models has shown a decrease in total cholesterol and low-density lipoprotein-cholesterol (LDL-C) levels following treatment. nih.gov This suggests a role for this compound in managing dyslipidemia, a common comorbidity of diabetes and obesity. nih.gov

Modulation of Adipogenesis and Energy Homeostasis in In Vitro Systems

In vitro studies using cell culture systems have provided insights into how this compound may regulate the formation of fat cells (adipogenesis) and maintain energy balance. nih.govnih.gov The differentiation of pre-adipocytes into mature adipocytes is a critical process in the development of adipose tissue. semanticscholar.org

This compound has been found to modulate key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, it has been shown to selectively stimulate the transcriptional activities of both PPARα and PPARγ. nih.gov PPARγ is a master regulator of adipogenesis, while PPARα is a key player in fatty acid oxidation. nih.govfrontiersin.org By activating both, this compound may not only influence the formation of fat cells but also enhance the breakdown of fats for energy. nih.gov

The AMP-activated protein kinase (AMPK) pathway also plays a crucial role in maintaining energy homeostasis and regulating lipid metabolism. mdpi.com Activated AMPK can inhibit adipogenesis by downregulating the expression of key lipogenic genes. mdpi.com

Efficacy in Diet-Induced Obesity and Diabetic Animal Models

The promising effects of this compound observed in cell-based assays have been further investigated in animal models of diet-induced obesity and diabetes. nih.govnih.gov These models, which often involve feeding animals a high-fat diet, are designed to mimic the metabolic disturbances seen in human obesity and type 2 diabetes. criver.comnih.gov

In high-fat diet-fed mice, treatment with compounds related to this compound resulted in a significant reduction in diet-induced weight gain. nih.gov This was accompanied by a decrease in fat mass and the size of adipocytes in white adipose tissues. nih.gov Furthermore, these studies reported significant reductions in blood glucose and insulin levels, indicating improved glycemic control. nih.gov

In genetically modified diabetic mouse models (db/db mice), this compound has been shown to improve glucose and lipid impairment. nih.gov Notably, these beneficial effects were observed without significant side effects such as weight gain or liver enlargement, which can be a concern with some anti-diabetic drugs. nih.gov This suggests a favorable preclinical profile for this compound as a potential therapeutic agent for type 2 diabetes and associated metabolic disorders. nih.govnih.gov

Table 1: Effects of this compound-related compounds in Preclinical Models of Metabolic Disease

| Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet-Induced Obese Mice | Reduced weight gain, fat mass, and adipocyte size. Decreased blood glucose, insulin, total cholesterol, and LDL-C levels. | nih.gov |

Anti-inflammatory and Immunomodulatory Properties

Chronic inflammation is a key underlying factor in a wide range of diseases. nih.govmdpi.com this compound and related compounds have demonstrated promising anti-inflammatory and immunomodulatory properties in preclinical investigations. nih.govnih.gov

Inhibition of Inflammatory Mediators and Pathways

Research has shown that compounds structurally similar to this compound can significantly reduce the expression and secretion of several inflammatory mediators. nih.gov In cell models stimulated with pro-inflammatory agents like tumor necrosis factor-alpha (TNF-α), these compounds have been able to curb the inflammatory response. nih.gov

The mechanism behind this anti-inflammatory activity appears to involve the modulation of key signaling pathways. The activation of PPARγ is one such mechanism, which has been linked to the reduction of inflammation. nih.gov Additionally, the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for anti-inflammatory action. researchgate.netepain.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. msdvetmanual.com By inhibiting its activation, this compound can potentially suppress the production of a cascade of pro-inflammatory molecules, including cytokines and chemokines. msdvetmanual.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| AMP-activated protein kinase (AMPK) |

| Protein tyrosine phosphatase 1B (PTP1B) |

| Peroxisome proliferator-activated receptor alpha (PPARα) |

| Peroxisome proliferator-activated receptor gamma (PPARγ) |

| Tumor necrosis factor-alpha (TNF-α) |

| Nuclear factor-kappa B (NF-κB) |

| PI3K/AKT |

Modulation of Immune Cell Responses in In Vitro Systems

The isoflavanquinone, this compound, has been assessed for its effects on immune cells, particularly in the context of parasitic infections. In vitro investigations have explored its activity against intracellular parasites within macrophage cell lines, which are critical components of the innate immune system.

One study evaluated this compound against Leishmania donovani, the protozoan parasite responsible for leishmaniasis. The compound was tested on amastigotes, the intracellular stage of the parasite, residing within THP-1 human macrophage cultures. frontiersin.orgnih.gov This type of assay is crucial as it demonstrates the compound's ability to exert an effect on parasites that have successfully invaded host immune cells. While specific data on the modulation of macrophage functions (e.g., cytokine production, nitric oxide release) by this compound in this context were not detailed, its activity against the intracellular amastigotes points to an interaction within the macrophage environment. frontiersin.orgnih.gov

This compound is a known constituent of Amorpha fruticosa. mdpi.com Research on extracts from this plant has indicated immuno-modulatory potential. For instance, certain fractions of Amorpha fruticosa fruit extract were observed to enhance the growth of human T-cell lines and stimulate the secretion of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com However, studies specifically delineating these immunomodulatory effects for the isolated this compound compound are not extensively available in the current literature.

Antioxidant Capacity and Oxidative Stress Modulation

The capacity of a compound to counteract oxidative stress is a key aspect of its pharmacological profile. This is typically evaluated through direct free radical scavenging assays and more complex cellular models.

Free Radical Scavenging Assays for AmorphaquinoneFree radical scavenging assays are in vitro chemical tests used to determine a compound's intrinsic ability to neutralize reactive radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) tests.cabidigitallibrary.orgmdpi.commdpi.comThese assays measure the discoloration of a radical solution or the reduction of a metal complex upon interaction with an antioxidant, with results often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals).cabidigitallibrary.orgmdpi.com

Despite the common use of these methods for characterizing natural products, specific data detailing the performance of isolated this compound in DPPH, ABTS, FRAP, or other radical scavenging assays, including its IC₅₀ values, are not available in the reviewed scientific literature. While some studies have reported on the antioxidant activity of crude extracts from plants containing this compound, such as Amorpha fruticosa, these findings reflect the combined effect of all constituents in the extract and cannot be specifically attributed to this compound alone. nih.gov

Cellular Antioxidant Mechanisms in Preclinical StudiesBeyond direct radical scavenging, a compound's antioxidant effect can be mediated through the modulation of endogenous cellular defense mechanisms. These mechanisms include the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), often regulated by the Keap1-Nrf2 signaling pathway.frontiersin.orgunimi.itfrontiersin.orgThe Nrf2 transcription factor, upon activation, binds to the antioxidant response element (ARE) in the genome, initiating the transcription of numerous cytoprotective genes.frontiersin.orgmdpi.comCellular antioxidant activity (CAA) assays can also quantify antioxidant effects within a cell culture model, providing more biologically relevant data than purely chemical assays.herbmedpharmacol.com

Currently, there are no available preclinical studies in the scientific literature that specifically investigate the effects of this compound on cellular antioxidant pathways. Research detailing its potential to activate the Nrf2 signaling pathway or to modulate the expression and activity of antioxidant enzymes such as SOD, CAT, or GPx has not been reported.

Other Investigated Biological Activities (e.g., wound healing)

This compound has been investigated for several other biological activities, primarily focusing on its anti-infective properties. These activities are relevant to processes like wound healing, where microbial contamination can significantly impair tissue regeneration.

The compound has demonstrated notable antiparasitic activity. It was found to be active against the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania donovani. frontiersin.org It also showed antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite that causes malaria. frontiersin.org

Furthermore, this compound has been cited for its antimicrobial effects. Specifically, it is reported to possess activity against the bacterium Staphylococcus aureus and its methicillin-resistant variant (MRSA), a common pathogen in skin and wound infections. While these antimicrobial and antiparasitic activities suggest a potential role in managing infectious conditions that can complicate wound healing, direct experimental evidence on the effects of this compound on other stages of wound repair, such as fibroblast proliferation or re-epithelialization, is not documented in the available literature.

The table below summarizes the reported anti-infective activities of this compound from in vitro studies.

| Activity Type | Target Organism/Cell Line | Strain(s) | Measured Effect (IC₅₀) | Reference(s) |

| Antiparasitic | Leishmania donovani (promastigotes) | - | 0.63 µg/mL | frontiersin.org |

| Antiparasitic | Plasmodium falciparum | D6 (chloroquine-sensitive) | Active (specific IC₅₀ not provided) | frontiersin.org |

| Antiparasitic | Plasmodium falciparum | W2 (chloroquine-resistant) | Active (specific IC₅₀ not provided) | frontiersin.org |

| Antimicrobial | Staphylococcus aureus | - | Noted as active | |

| Antimicrobial | Methicillin-resistant S. aureus (MRSA) | - | Noted as active |

Mechanisms of Action and Molecular Targets of Amorphaquinone

Identification of Specific Cellular Receptors and Protein Targets

The process of identifying the specific molecular targets of a bioactive compound, often referred to as target deconvolution, is a critical step in understanding its mechanism of action. criver.comnih.gov For Amorphaquinone, research has pointed towards its interaction with key regulatory proteins involved in metabolism and cell growth.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that act as transcription factors to regulate gene expression. frontiersin.orgscbt.com The PPAR family includes three isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. nih.gov PPARα is predominantly found in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it governs the transcription of genes involved in fatty acid oxidation. scbt.comnih.gov In contrast, PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis and lipid storage. frontiersin.orgnih.gov

These receptors typically form a heterodimeric complex with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of their target genes. frontiersin.orgscbt.com This binding, often initiated by a ligand, leads to a conformational change in the receptor, the release of corepressors, and the recruitment of coactivators, ultimately modulating the transcriptional activity of the target genes. frontiersin.org

This compound has been investigated for its ability to modulate the transcriptional activity of both PPARγ and PPARα. The activation of these receptors by agonists can influence various metabolic pathways. For instance, PPARγ agonists like thiazolidinediones are known for their insulin-sensitizing effects, while PPARα agonists such as fibrates are used to treat hypertriglyceridemia. researchgate.net The modulation of both PPARγ and PPARα suggests a potential role for this compound in influencing lipid and glucose homeostasis. plos.org

Table 1: Overview of PPARα and PPARγ

| Feature | PPARα | PPARγ |

|---|---|---|

| Primary Function | Regulates fatty acid oxidation | Master regulator of adipogenesis and lipid storage |

| Primary Tissue | Liver, heart, kidney, skeletal muscle | Adipose tissue |

| Endogenous Ligands | Fatty acids, eicosanoids | Prostaglandins, fatty acids |

| Synthetic Agonists | Fibrates (e.g., gemfibrozil) | Thiazolidinediones (e.g., rosiglitazone) |

| Key Biological Role | Lipid catabolism | Lipid storage, insulin (B600854) sensitivity |

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels. scispace.comfrontiersin.orgnih.gov In eukaryotes, including yeast and mammals, TOR is a key component of two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which regulate a wide array of downstream cellular processes. biorxiv.org

The TOR signaling pathway is crucial for integrating environmental cues to control anabolic processes like protein and lipid synthesis, and catabolic processes such as autophagy. frontiersin.org Dysregulation of the TOR pathway is implicated in various diseases, highlighting its importance as a therapeutic target. mdpi.com Inhibition of TOR, often through ATP-competitive inhibitors that target the kinase domain, can effectively block its downstream signaling. mdpi.com

Research has indicated that this compound may exert some of its biological effects through the inhibition of the TOR pathway. scispace.com This mode of action suggests that this compound could influence fundamental cellular processes governed by TOR signaling.

Identifying the direct molecular targets of a small molecule like this compound is a significant challenge in drug discovery and chemical biology. criver.comunige.ch Target deconvolution aims to pinpoint the specific proteins or other macromolecules that a compound interacts with to elicit a biological response. nih.gov Several powerful strategies are employed for this purpose.

Affinity Chromatography: This is a widely used biochemical technique for isolating and purifying specific target proteins from a complex mixture, such as a cell lysate. nih.gov The principle involves immobilizing the small molecule (the "bait," in this case, a derivative of this compound) onto a solid support matrix. When the cell lysate is passed over this matrix, proteins that have an affinity for the immobilized molecule will bind to it, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov

Proteomics-Based Approaches: Chemical proteomics has emerged as a powerful tool for unbiased, proteome-wide target deconvolution. evotec.comeuropeanreview.org These methods can identify compound-protein interactions within a more native cellular context. One such technique is Activity-Based Protein Profiling (ABPP) , which utilizes reactive probes to covalently label the active sites of specific enzyme classes, allowing for the assessment of compound-target engagement. unige.ch Another approach is Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) , which measures the changes in the thermal stability of proteins upon ligand binding. The principle is that a protein bound to a small molecule will often have a different melting temperature than the unbound protein. By combining this with quantitative mass spectrometry, it's possible to identify which proteins are stabilized or destabilized by the compound across the entire proteome. unige.ch

Investigation of TOR Pathway Inhibition

Molecular Interactions and Binding Dynamics

Understanding how a ligand like this compound interacts with its protein targets at a molecular level is crucial for elucidating its mechanism of action and for guiding further optimization. This involves both computational and experimental approaches.

Computational methods, collectively known as in silico modeling, play a significant role in predicting and analyzing ligand-receptor interactions. mdpi.com These techniques provide valuable insights into the binding mode, affinity, and specificity of a compound.

Molecular Docking: This is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). diva-portal.org Docking simulations place the this compound molecule into the binding site of a target protein, such as the ligand-binding domain of PPARγ or the ATP-binding pocket of TOR kinase. The different poses are then scored based on various energy functions to identify the most favorable binding conformation. diva-portal.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic representation of the interaction by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. MD can help to assess the stability of the predicted binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. diva-portal.orgresearchgate.net

Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific target. biotech-asia.org A pharmacophore model for this compound's interaction with its receptors can be developed based on its known active conformation or by comparing it with other known ligands of the same target. biotech-asia.org

Experimental techniques are essential to validate the predictions from in silico models and to quantitatively measure the binding affinity and kinetics of the this compound-receptor interaction. conceptlifesciences.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. reactionbiology.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the association and dissociation phases of the interaction, one can determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. puxano.com By titrating this compound into a solution containing the target protein, the heat released or absorbed during the binding event can be measured. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Other Biophysical Techniques: A range of other biophysical methods can provide complementary information. conceptlifesciences.compuxano.com For example, Circular Dichroism (CD) can be used to assess changes in the secondary and tertiary structure of the protein upon ligand binding. puxano.comX-ray crystallography can provide a high-resolution three-dimensional structure of the this compound-protein complex, offering a detailed view of the binding site and the specific atomic interactions. nih.gov

Together, these biochemical and biophysical characterization methods provide the experimental data needed to confirm direct binding, quantify the affinity and kinetics of the interaction, and understand the structural basis of this compound's engagement with its molecular targets. nih.gov

In Silico Modeling of Ligand-Receptor Interactions

Signaling Pathway Modulation by this compound

The ability of a compound to modulate cellular signaling pathways is central to its therapeutic or toxic effects. Research into related compounds from Amorpha fruticosa suggests that isoflavonoids from this plant can interfere with key signaling cascades that regulate inflammation, cell survival, and proliferation.

Effects on Cell Signaling Cascades (e.g., kinases, transcription factors)

While direct studies on this compound's effects on a broad range of kinases are limited, significant findings have been made regarding the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway by other constituents of Amorpha fruticosa.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB family of transcription factors plays a critical role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis. nih.gov The activity of NF-κB is tightly controlled, and its aberrant activation is associated with various pathological conditions, including chronic inflammation and cancer.

Research on amorfrutin A , a compound also isolated from the fruits of Amorpha fruticosa, has demonstrated potent inhibitory effects on the NF-κB signaling pathway. nih.gov Amorfrutin A was found to significantly inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB. nih.gov The detailed mechanism of this inhibition involves several key steps in the NF-κB cascade:

Suppression of IκBα Degradation: Amorfrutin A prevents the degradation of the inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby keeping it in an inactive state. nih.gov

Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, amorfrutin A effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, a crucial step for its transcriptional activity. nih.gov

Blockade of NF-κB DNA-Binding Activity: Furthermore, amorfrutin A was shown to directly interfere with the ability of NF-κB to bind to its target DNA sequences. frontiersin.orgnih.gov

Although these findings are specific to amorfrutin A, they suggest that isoflavonoid (B1168493) compounds from Amorpha fruticosa, potentially including this compound, may possess NF-κB inhibitory properties. Another compound from this plant, amorphigenin, has also been shown to abolish RANKL-induced NF-κB activation. frontiersin.org However, direct experimental evidence for this compound's effect on NF-κB or other kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Phosphoinositide 3-kinase (PI3K)/Akt pathways is not available in the reviewed literature.

Table 1: Effects of Amorfrutin A on the NF-κB Signaling Pathway

| Molecular Event | Effect of Amorfrutin A | Reference |

| TNF-α-induced NF-κB activation | Potent inhibition | nih.gov |

| IκBα degradation | Suppressed | nih.gov |

| p65 nuclear translocation | Suppressed | nih.gov |

| NF-κB DNA-binding activity | Blocked | frontiersin.orgnih.gov |

Cellular Responses Induced by this compound

The modulation of signaling pathways and gene expression by a compound culminates in observable cellular responses. These can include changes in cell division, survival, and metabolic activity.

Effects on Cell Cycle Progression and Apoptosis Induction

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and maintaining tissue homeostasis. nih.gov Many therapeutic agents for cancer work by inducing apoptosis in malignant cells.

There is evidence suggesting that this compound may be involved in the induction of apoptosis. mdpi.com Research on the related compound, amorfrutin A, has shown that it potentiates TNF-α-induced apoptosis. frontiersin.orgnih.gov This pro-apoptotic effect is likely linked to its inhibition of the NF-κB pathway, as NF-κB is a key regulator of anti-apoptotic genes. nih.gov By suppressing the expression of anti-apoptotic proteins like cIAP-1 and FLIP, amorfrutin A sensitizes cells to apoptotic stimuli. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comnih.gov The tumor suppressor protein p53 also plays a pivotal role in inducing apoptosis by upregulating pro-apoptotic genes. mdpi.com While the precise mechanism for this compound remains to be elucidated, the actions of related compounds suggest a potential role in modulating these key apoptotic regulators.

Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. cusabio.com It is comprised of several phases (G1, S, G2, M), and its progression is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.govnih.gov Checkpoints exist to halt the cell cycle in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the initiation of apoptosis. nih.gov

Currently, there is no specific information available from the reviewed scientific literature on the effects of this compound on cell cycle progression. It is unknown whether this compound can induce cell cycle arrest at any specific phase.

Modulation of Cellular Differentiation and Proliferation

Cellular Proliferation

Cell proliferation is the process of cell growth and division. researchgate.net Uncontrolled proliferation is a hallmark of cancer. Assays that measure cell proliferation are standard in the evaluation of potential anti-cancer compounds. sciltp.com

While some studies on extracts from Amorpha fruticosa have shown anti-proliferative effects, and some isoflavone (B191592) glycosides from the plant had no effect on cell proliferation, specific data on the direct effect of this compound on the proliferation of any cell line is not detailed in the available search results. frontiersin.orgresearchgate.net The inhibition of NF-κB by the related compound amorfrutin A suggests a potential anti-proliferative effect, as NF-κB target genes include key regulators of proliferation such as Cyclin D1 and COX-2. nih.gov

Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. nih.gov This process is fundamental to development and tissue maintenance. Some therapeutic strategies aim to induce differentiation in cancer cells, which can lead to a less malignant phenotype.

There is currently no information available from the conducted searches regarding the influence of this compound on cellular differentiation. Studies on related compounds from Amorpha fruticosa have shown effects on osteoclast differentiation, but this has been attributed to other molecules like amorphigenin. frontiersin.org

Influence on Cellular Metabolism (e.g., glycolysis, oxidative phosphorylation)

Cellular metabolism encompasses the chemical processes that generate energy and the building blocks necessary for cell survival and function. The two primary energy-producing pathways are glycolysis and oxidative phosphorylation. mdpi.comresearchgate.net Many cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). frontiersin.org This metabolic shift has become a target for cancer therapy. plos.org

There is no specific information in the reviewed literature concerning the effects of this compound on cellular metabolism, including glycolysis and oxidative phosphorylation. Research on other isoflavones has indicated that they can influence metabolic processes, but these findings are broad and not specific to this compound or the context of its direct effects on these energy pathways. mdpi.comoup.comoup.com

Structure Activity Relationship Sar Studies of Amorphaquinone and Its Analogs

Systematic Investigation of Structural Moiety Contributions to Biological Activity

The quinone ring is a critical pharmacophore in many biologically active compounds, and its reactivity is significantly influenced by the nature and position of its substituents. biointerfaceresearch.commdpi.com The redox properties of the quinone ring are central to the biological activity of many quinone-containing compounds. mdpi.commdpi.com

The polarity of substituents also plays a role in cellular uptake and subsequent interaction with intracellular targets. mdpi.com Furthermore, the position of substituents is crucial. For instance, in some quinone derivatives, substitution at certain positions can block metabolic pathways that lead to toxicity, such as the Michael addition reaction. mdpi.com

Table 1: Effect of Quinone Ring Substituents on Biological Activity

| Substituent Type | Effect on Reduction Potential | General Impact on Activity |

|---|---|---|

| Electron-donating groups (e.g., -CH3, -OCH3) | Decrease | Modulates redox-sensitive interactions |

| Electron-withdrawing groups (e.g., -Cl, -COOH) | Increase | Can enhance certain biological activities |

| Halogens | Strong effect on biological activities | Can significantly enhance antimicrobial properties mdpi.com |

The isoflavonoid (B1168493) skeleton provides the fundamental framework for amorphaquinone. Modifications to this skeleton can have profound effects on the molecule's biological activity. frontiersin.org Isoflavonoids are known for a wide range of biological activities, including antioxidant and estrogenic effects, which are attributed to their core structure. frontiersin.orgnih.gov

The basic three-ring isoflavonoid structure can be decorated with various functional groups at numerous positions, leading to a vast diversity of compounds. frontiersin.org Common modifications include hydroxylation, glycosylation, and methylation. frontiersin.org For example, the absence of the 2,3-double bond and the 4-oxo group in the isoflavone (B191592) nucleus has been shown to enhance antioxidant activity in some isoflavonoids. nih.gov